molecular formula C10H8F6O B051426 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 127852-28-2

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B051426
CAS No.: 127852-28-2
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including aprepitant . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

The compound ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for the synthesis of aprepitant . Aprepitant is a medication that acts on neurokinin 1 (NK1) receptors, and is used to prevent nausea and vomiting caused by chemotherapy.

Mode of Action

The compound is synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This process involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The biochemical pathway involved in the synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by Leifsonia xyli CCTCC M 2010241 cells, which use isopropanol as the co-substrate for cofactor recycling . The resulting compound is a key intermediate in the synthesis of aprepitant, a drug used in chemotherapy-induced nausea and vomiting.

Result of Action

The result of the action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is the production of a key chiral intermediate for the synthesis of aprepitant . Aprepitant is a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor, and has significant clinical utility in the prevention of chemotherapy-induced nausea and vomiting.

Action Environment

The synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is carried out in a reaction system that contains 200 mM of 3,5-bis(trifluoromethyl) acetophenone, 20% (v/v) of isopropanol, and 300 g/l of wet cells . The reaction is executed at 30°C and 200 rpm for 30 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, agitation speed, and the concentration of the reactants in the system.

Biochemical Analysis

Biochemical Properties

The biochemical properties of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol are largely determined by its interactions with various enzymes and proteins. For instance, it is involved in reactions catalyzed by Leifsonia xyli CCTCC M 2010241 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most efficient synthetic route for ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reaction is catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as a co-substrate for cofactor recycling . The reaction conditions include:

    Substrate concentration: 200 mM of 3,5-bis(trifluoromethyl)acetophenone

    Co-substrate: 20% (v/v) of isopropanol

    Catalyst: 300 g/l of wet cells

    Temperature: 30°C

    Agitation: 200 rpm

    Reaction time: 30 hours

This method yields 91.8% of the product with 99.9% enantiometric excess (e.e.) .

Industrial Production Methods

Industrial production of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol typically follows the same biocatalytic reduction process due to its high efficiency and selectivity. The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Nucleophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.

Major Products

    Oxidation: 3,5-Bis(trifluoromethyl)acetophenone

    Reduction: 3,5-Bis(trifluoromethyl)ethylbenzene

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the compound, which may have different biological activities.

    3,5-Bis(trifluoromethyl)acetophenone: The ketone precursor used in the synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

    3,5-Bis(trifluoromethyl)ethylbenzene: The fully reduced form of the compound.

Uniqueness

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is unique due to its high enantiometric excess and its role as a chiral intermediate in pharmaceutical synthesis. Its trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381243
Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-28-2
Record name (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127852-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, α-methyl-3,5-bis(trifluoromethyl)-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26EP435WQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,5-bis(trifluoromethyl)acetophenone (2.00 g, 7.81 mmol) in methanol (20 mL) was added with sodium borohydride (591 mg, 15.6 mmol) with stirring on an ice bath, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 1 M hydrochloric acid (pH<7) on an ice bath, and then concentrated under reduced pressure, the resulting residue was added with water (20 mL), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (2.00 g, 99%) as colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 17.8 g of 3',5'-bis(trifluoromethyl) acetophenone in 300 mL of absolute ethanol was added 1.32 g of NaBH4 while stirring in an ice bath. After 30 min the ice bath was removed and stirring was continued for an additional 1.5 h. The reaction was quenched using excess 2N HCl and the solvent was mostly evaporated in vacuo. The residue was partitioned between ethyl acetate and aq. HCl and the aqueous layer was extracted again with ethyl acetate. The separate organic layers were sequentially washed with brine, then combined, dried over MgSO4 and evaporated to provide 16.74 g of the title compound as a white solid after vacuum drying.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 3
Reactant of Route 3
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 5
Reactant of Route 5
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 6
Reactant of Route 6
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Customer
Q & A

Q1: What makes (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol valuable in pharmaceutical synthesis?

A: (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol's significance lies in its chirality. Many pharmaceutical compounds require specific enantiomers (mirror-image isomers) to interact effectively with their biological targets. (R)-3,5-BTPE serves as a building block for constructing these chiral molecules, ultimately influencing the drug's efficacy and safety. [, ]

Q2: How is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol typically synthesized, and what advancements have been made in its production?

A: Traditionally, (R)-3,5-BTPE is synthesized through the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone. [, ] Research has focused on developing efficient and enantioselective catalysts for this reaction. For instance, ruthenium complexes with diphosphine-benzimidazole ligands have shown high activity and selectivity in pilot-scale production. [] Additionally, a novel biohybrid photocatalytic system using cross-linked enzymes (CLEs) immobilized on titanium dioxide nanotubes has demonstrated promising results for sustainable and highly enantioselective synthesis. []

Q3: What are the advantages of using immobilized ketoreductase for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol production?

A: Immobilized ketoreductase offers several advantages for (R)-3,5-BTPE production. Firstly, immobilization enhances the enzyme's stability in organic solvents, allowing its reuse in multiple reaction cycles. [] This reusability contributes to a more cost-effective and environmentally friendly process. Secondly, the immobilized enzyme can be used in both batch and flow reactor modes, providing flexibility in process design and scale-up. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.